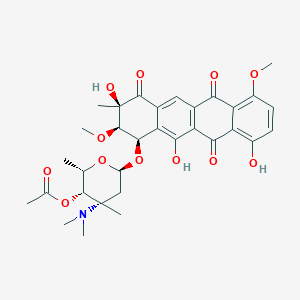

Nocardicyclin B

説明

This compound has been reported in Nocardia pseudobrasiliensis with data available.

isolated from Nocardia pseudobrasiliensis; structure in first source

特性

分子式 |

C32H37NO12 |

|---|---|

分子量 |

627.6 g/mol |

IUPAC名 |

[(2S,3S,4S,6S)-4-(dimethylamino)-2,4-dimethyl-6-[[(1R,2R,3R)-3,10,12-trihydroxy-2,7-dimethoxy-3-methyl-4,6,11-trioxo-1,2-dihydrotetracen-1-yl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C32H37NO12/c1-13-29(44-14(2)34)31(3,33(5)6)12-19(43-13)45-27-21-16(28(39)32(4,40)30(27)42-8)11-15-20(25(21)37)26(38)22-17(35)9-10-18(41-7)23(22)24(15)36/h9-11,13,19,27,29-30,35,37,40H,12H2,1-8H3/t13-,19-,27+,29+,30+,31-,32-/m0/s1 |

InChIキー |

KSIJUTXUYOOHKG-WAPWPLBUSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]([C@@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)OC(=O)C |

正規SMILES |

CC1C(C(CC(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)OC)O)(C)O)OC)(C)N(C)C)OC(=O)C |

同義語 |

nocardicyclin B |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Nocardicyclin B's Inferred Mechanism of Action as a Topoisomerase II Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the inferred mechanism of action for Nocardicyclin B based on its classification as an anthracycline antibiotic. As of the latest literature review, specific experimental data on its topoisomerase inhibitory activity, such as IC50 values or direct cleavage assays, are not publicly available. The mechanisms, protocols, and data presented are based on the well-established activities of the anthracycline class of compounds.

Introduction

This compound is a member of the anthracycline class of antibiotics, isolated from Nocardia pseudobrasiliensis.[1] Anthracyclines are a cornerstone of chemotherapy, renowned for their potent cytotoxic effects against a broad range of cancers. Their primary mechanism of action involves the disruption of DNA replication and transcription by targeting DNA topoisomerase II.[2] Topoisomerases are essential enzymes that resolve topological challenges in the DNA helix, such as supercoils and knots, which arise during critical cellular processes like replication and chromosome segregation.[3]

This guide details the presumed mechanism by which this compound acts as a topoisomerase inhibitor, drawing parallels from extensively studied anthracyclines like doxorubicin. It outlines the experimental frameworks required to validate this mechanism and discusses the potential downstream cellular consequences.

Core Mechanism: Topoisomerase II Poisoning

Topoisomerase inhibitors are broadly classified into two categories: catalytic inhibitors, which interfere with the enzyme's turnover, and "poisons," which trap the enzyme-DNA covalent intermediate.[2] Anthracyclines function as topoisomerase II (Topo II) poisons.[2] This mechanism involves a multi-step process that converts the essential Topo II enzyme into a potent cellular toxin that generates permanent DNA double-strand breaks.

The key steps are:

-

DNA Intercalation: The planar aromatic structure of the anthracycline molecule inserts itself between DNA base pairs.[2]

-

Stabilization of the Cleavage Complex: Topo II functions by creating a transient double-strand break in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through. This process involves the formation of a temporary covalent bond between a tyrosine residue on the enzyme and the 5' end of the cleaved DNA, known as the Topoisomerase II cleavage complex (Top2cc). Anthracyclines bind to this complex, physically preventing the enzyme from re-ligating the broken DNA strands.[2]

-

Generation of DNA Lesions: The stabilized Top2cc becomes a roadblock for DNA replication and transcription machinery. The collision of a replication fork with the trapped complex results in the transformation of the transient, enzyme-linked break into a permanent, irreversible DNA double-strand break.[2] These accumulated DNA lesions trigger downstream signaling pathways that ultimately lead to cell death.

References

- 1. Nocardicyclins A and B: new anthracycline antibiotics produced by Nocardia pseudobrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Nocardicyclin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicyclin B, a novel anthracycline antibiotic isolated from Nocardia pseudobrasiliensis, represents a promising candidate for further investigation in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, consolidating available data and presenting detailed experimental protocols for its evaluation. The document covers its known antimicrobial and inferred cytotoxic activities, offering a foundational resource for researchers in the field. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the methodologies to generate such critical information.

Introduction

This compound is an anthracycline antibiotic produced by the actinomycete Nocardia pseudobrasiliensis.[1][2] Structurally, it is characterized by a tetracyclic aglycone linked to a novel carbon-methylated aminosugar.[1][2] Preliminary studies have demonstrated its activity against Gram-positive bacteria, including Mycobacterium and Nocardia species.[1][2] Its close structural analog, Nocardicyclin A, has shown cytotoxic activity against murine leukemia cell lines L1210 and P388, suggesting that this compound may also possess anticancer properties.[1][2] This guide details the necessary experimental frameworks to thoroughly characterize the biological profile of this compound.

Antimicrobial Activity

This compound has been reported to be active against Gram-positive bacteria while being inactive against Gram-negative bacteria.[1][2] To quantify this activity and determine its spectrum, a series of antimicrobial susceptibility tests are required.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the expected antimicrobial activity of this compound based on initial reports. It is important to note that specific MIC values for this compound are not yet available in the published literature. The table is presented as a template for recording experimental findings.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data to be determined | Vancomycin |

| Streptococcus pneumoniae | Positive | Data to be determined | Penicillin |

| Bacillus subtilis | Positive | Data to be determined | Erythromycin |

| Mycobacterium smegmatis | (Acid-Fast) | Data to be determined | Rifampicin |

| Nocardia asteroides | Positive | Data to be determined | Trimethoprim/Sulfamethoxazole |

| Escherichia coli | Negative | Inactive | Gentamicin |

| Pseudomonas aeruginosa | Negative | Inactive | Ciprofloxacin |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

-

This compound

-

Reference antibiotics (e.g., Vancomycin, Penicillin)

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the diluted this compound and control wells.

-

Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for MIC determination.

Cytotoxic Activity

While direct cytotoxic data for this compound is not available, its structural similarity to Nocardicyclin A, which is active against leukemia cell lines, suggests that this compound is a strong candidate for cytotoxic screening.

Data Presentation: IC₅₀ Values

The following table is a template for summarizing the half-maximal inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |

| L1210 | Murine Leukemia | Data to be determined | Doxorubicin |

| P388 | Murine Leukemia | Data to be determined | Doxorubicin |

| K562 | Human CML | Data to be determined | Doxorubicin |

| MCF-7 | Human Breast Cancer | Data to be determined | Doxorubicin |

| A549 | Human Lung Cancer | Data to be determined | Doxorubicin |

| HCT116 | Human Colon Cancer | Data to be determined | Doxorubicin |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

Materials:

-

This compound

-

Reference cytotoxic drug (e.g., Doxorubicin)

-

Cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the reference drug in complete medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compounds.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

IC₅₀ Calculation:

-

Plot the percentage of cell viability versus the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

-

Visualization: Cytotoxicity Assay Workflow

References

Nocardicyclin B: A Technical Guide to its Core Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin B is a novel anthracycline antibiotic isolated from the mycelial cake of Nocardia pseudobrasiliensis.[1] As a member of the anthracycline class of compounds, which includes potent and widely used anticancer agents, this compound represents a potentially valuable scaffold for the development of new therapeutics. Its unique structural features, including a novel carbon-methylated aminosugar constituent, distinguish it from other anthracyclines and suggest a potentially unique biological activity profile.[1] This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its structure, biological activity, and the inferred structure-activity relationships based on comparison with its co-isolated analog, Nocardicyclin A. While dedicated SAR studies have not yet been published, this guide aims to consolidate the foundational knowledge and provide a roadmap for future research and development.

Chemical Structure and Properties

This compound is characterized by a tetracyclic aglycone core, typical of anthracyclines, with a molecular formula of C32H37NO12.[1] Key structural features include 1- and 8-methoxyl groups and a 10-carbonyl group.[1] Attached to the aglycone is a novel carbon-methylated aminosugar, which is a distinguishing characteristic of the nocardicyclin family.

Caption: Core structure of this compound highlighting the aglycone and aminosugar moieties.

Biological Activity

This compound has demonstrated activity against Gram-positive bacteria, including Mycobacterium and Nocardia species.[1] However, it is inactive against Gram-negative bacteria.[1] In addition to its antibacterial properties, the related compound Nocardicyclin A has shown cytotoxic activity against L1210 and P388 leukemia cell lines.[1]

Quantitative Biological Data

| Compound | Organism/Cell Line | Assay Type | Activity (µg/mL) |

| This compound | Staphylococcus aureus ATCC 6538P | MIC | 12.5 |

| Bacillus subtilis ATCC 6633 | MIC | 25 | |

| Mycobacterium smegmatis ATCC 607 | MIC | 6.25 | |

| Nocardia asteroides IFM 0063 | MIC | 12.5 | |

| Nocardia brasiliensis IFM 0233 | MIC | 12.5 | |

| Nocardicyclin A | Staphylococcus aureus ATCC 6538P | MIC | 25 |

| Bacillus subtilis ATCC 6633 | MIC | 50 | |

| Mycobacterium smegmatis ATCC 607 | MIC | 12.5 | |

| Nocardia asteroides IFM 0063 | MIC | 25 | |

| Nocardia brasiliensis IFM 0233 | MIC | 25 | |

| L1210 Leukemia Cells | Cytotoxicity (IC50) | 10 | |

| P388 Leukemia Cells | Cytotoxicity (IC50) | 10 |

Data sourced from Tanaka et al., 1997.[1]

Inferred Structure-Activity Relationship

A direct comparison of the structures and biological activities of Nocardicyclin A (C30H35NO11) and this compound (C32H37NO12) provides initial insights into their SAR. The key structural difference lies in the aminosugar moiety. This compound possesses an additional acetyl group compared to Nocardicyclin A.

Interestingly, the antibacterial activity of this compound is generally twofold higher than that of Nocardicyclin A against the tested Gram-positive strains.[1] This suggests that the acetylation of the aminosugar in this compound may be favorable for its antibacterial action. The increased lipophilicity due to the acetyl group might enhance cell wall penetration or interaction with the molecular target.

For cytotoxicity, only data for Nocardicyclin A is available, precluding a direct SAR comparison for this activity.[1] However, the potent cytotoxic effects of Nocardicyclin A highlight the potential of the nocardicyclin scaffold as an anticancer agent.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory procedures.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC values were determined using a broth microdilution method.

-

Preparation of Test Compounds: Nocardicyclin A and B were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Preparation of Microtiter Plates: A series of twofold dilutions of each compound were prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[2][3][4]

-

Inoculum Preparation: Bacterial strains were cultured to a logarithmic growth phase and the suspension was adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This was further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate was inoculated with the bacterial suspension. The plates were then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[3]

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[2][4]

Cytotoxicity Assay

The cytotoxic activity of Nocardicyclin A was determined against L1210 and P388 leukemia cell lines, likely using a colorimetric assay such as the MTT assay.

-

Cell Seeding: L1210 and P388 cells were seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10^4 cells/well) in a suitable cell culture medium.

-

Compound Addition: The cells were exposed to various concentrations of Nocardicyclin A and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.[5][6][7]

-

Incubation and Solubilization: The plates were incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells. A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) was then added to dissolve the formazan crystals.[5][6][7]

-

Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Future SAR Studies: A Proposed Workflow

Given the promising biological activities of the nocardicyclins, further SAR studies are warranted. The following workflow is proposed for the systematic exploration of the this compound scaffold.

Caption: A proposed workflow for future this compound SAR studies.

Potential Signaling Pathways and Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, its classification as an anthracycline suggests potential interference with DNA synthesis and function. Typical mechanisms for anthracyclines include:

-

DNA Intercalation: The planar tetracyclic ring system can insert between DNA base pairs, leading to the blockage of DNA and RNA synthesis.

-

Topoisomerase II Inhibition: Anthracyclines can form a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA strand breaks and subsequent cell death.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline core can undergo redox cycling, leading to the production of ROS that can damage cellular components, including DNA, proteins, and lipids.

Caption: Postulated mechanism of action for this compound based on known anthracycline activity.

Conclusion

This compound is a structurally novel anthracycline with demonstrated antibacterial activity. The limited available data, when compared with its analog Nocardicyclin A, provides preliminary insights into its structure-activity relationship, suggesting the importance of the aminosugar moiety for its biological function. The potent cytotoxicity of the nocardicyclin scaffold highlights its potential for further development as an anticancer agent. This technical guide consolidates the current knowledge and provides a framework for future research, including detailed experimental protocols and a proposed workflow for comprehensive SAR studies. Elucidation of its precise mechanism of action and the systematic synthesis and evaluation of analogs will be crucial steps in harnessing the therapeutic potential of this promising natural product.

References

- 1. Nocardicyclins A and B: new anthracycline antibiotics produced by Nocardia pseudobrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Silico Modeling of Anthracycline Docking to DNA: A Technical Guide Using Doxorubicin as a Model for Nocardicyclin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide utilizes Doxorubicin as a representative anthracycline for the in silico modeling of DNA docking. At the time of writing, a publicly available 3D structure for Nocardicyclin B could not be located, precluding a direct computational analysis. Doxorubicin, a well-characterized anthracycline with extensive research on its DNA interactions, serves as a robust surrogate to demonstrate the methodologies and principles applicable to this compound and other similar compounds.

Introduction

Nocardicyclin A and B are novel anthracycline antibiotics produced by Nocardia pseudobrasiliensis.[1] These compounds have demonstrated cytotoxic activity against leukemia cells and are active against Gram-positive bacteria.[1] The mechanism of action for many anthracyclines involves intercalation into DNA, disrupting DNA replication and transcription, ultimately leading to cell death. In silico molecular docking provides a powerful and cost-effective method to investigate these interactions at a molecular level, offering insights into binding affinity, specificity, and the conformational changes in both the drug and the DNA.

This technical guide provides a comprehensive overview of the in silico modeling of anthracycline-DNA docking, using doxorubicin as a working example. It details the experimental protocols for preparing the ligand and receptor, performing the docking simulation, and analyzing the results. Quantitative data from published studies on doxorubicin-DNA interactions are summarized to provide a comparative baseline for potential future studies on this compound.

Quantitative Data on Doxorubicin-DNA Interactions

The following tables summarize key quantitative parameters from experimental and in silico studies of doxorubicin's interaction with DNA. These values serve as a benchmark for evaluating the results of a docking simulation.

Table 1: In Silico Binding Energies for Doxorubicin-DNA Docking

| DNA Sequence/Structure | Docking Method/Software | Binding Energy (kcal/mol) | Reference |

| d(CGCGAATTCGCG)₂ (PDB: 1BNA) | Molecular Docking | -9.1 (Minor Groove) | [2] |

| d(CGATCG)₂ (PDB: 1Z3F) | Molecular Docking | -9.6 (Intercalation) | [2] |

| d(CGATCG)₂ | MM-GBSA | -9.1 | [3][4][5] |

| d(CGTACG)₂ | MM-GBSA | -5.1 | [3][4][5] |

| d(CGATCG)₂ | MM-PBSA | -12.74 | [3][4][5] |

| d(CGTACG)₂ | MM-PBSA | -8.35 | [3][4][5] |

Table 2: Experimental Binding Affinity for Anthracycline-DNA Interaction

| Anthracycline | Experimental Method | Binding Constant (Kb) (M-1) | Reference |

| Doxorubicin | Optical Method | 0.13 x 106 to 0.16 x 106 | [6] |

| Daunorubicin | Optical Method | 0.10 x 106 to 0.12 x 106 | [6] |

| Doxorubicin | Electrochemical Analysis | ~104 | [7] |

Experimental Protocol: In Silico Docking of Doxorubicin to B-DNA

This protocol outlines the key steps for performing a molecular docking study of doxorubicin with a standard B-DNA structure using AutoDock, a widely used and freely available software suite.

Preparation of the Receptor (DNA)

-

Obtain DNA Structure: Download the coordinates of a B-DNA dodecamer, such as d(CGCGAATTCGCG)₂ (PDB ID: 1BNA), from the Protein Data Bank (RCSB PDB).[8][9][10]

-

Prepare the Receptor File:

-

Load the PDB file into a molecular modeling software that is part of the AutoDock suite, such as AutoDockTools (ADT).

-

Remove any non-essential molecules, such as water and ions, from the PDB file.

-

Add polar hydrogens to the DNA structure.

-

Assign Gasteiger charges to the DNA atoms.

-

Save the prepared DNA structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock.

-

Preparation of the Ligand (Doxorubicin)

-

Obtain Ligand Structure: The 3D structure of doxorubicin can be obtained from a chemical database like PubChem.

-

Prepare the Ligand File:

-

Load the doxorubicin structure file into AutoDockTools.

-

Ensure that all hydrogens are present. If not, add them.

-

Detect the aromatic carbons and set up the rotatable bonds to allow for conformational flexibility during the docking process.

-

Assign Gasteiger charges.

-

Save the prepared ligand in the PDBQT file format.

-

Grid Box Generation

-

Define the Search Space: In AutoDock, a 3D grid is generated around the binding site of the receptor to pre-calculate the interaction energies for different atom types.

-

Set Grid Parameters:

-

Load the prepared DNA (receptor) PDBQT file into AutoGrid, a component of the AutoDock suite.

-

Define the dimensions and center of the grid box to encompass the entire DNA molecule, allowing for the exploration of both intercalation and minor groove binding modes. A larger grid box ensures a comprehensive search but increases computation time.

-

Generate the grid parameter file (.gpf) and the corresponding grid map files (.map) for each atom type present in the ligand.

-

Molecular Docking Simulation

-

Configure Docking Parameters:

-

Use AutoDock to perform the docking simulation.

-

Create a docking parameter file (.dpf) that specifies:

-

The prepared receptor and ligand PDBQT files.

-

The generated grid map files.

-

The docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).

-

The number of docking runs to perform. A higher number of runs increases the likelihood of finding the optimal binding pose.

-

-

-

Run the Docking Simulation: Execute AutoDock with the configured docking parameter file. The program will systematically explore different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.

Analysis of Docking Results

-

Examine the Docking Log File: The output of the docking simulation is a docking log file (.dlg). This file contains detailed information about each docking run, including the binding energy, ligand efficiency, and the coordinates of the docked poses.

-

Visualize and Analyze Binding Poses:

-

Use a molecular visualization tool like AutoDockTools or PyMOL to load the receptor and the docked ligand poses from the log file.

-

Analyze the top-ranked poses with the lowest binding energies.

-

Identify the specific interactions between the ligand and the DNA, such as hydrogen bonds and hydrophobic interactions.

-

Measure the distances between interacting atoms to assess the strength and nature of the bonds.

-

Compare the predicted binding mode (intercalation vs. minor groove binding) with published experimental data.

-

Visualizations

The following diagrams illustrate the workflow for the in silico docking process.

References

- 1. Nocardicyclins A and B: new anthracycline antibiotics produced by Nocardia pseudobrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doxorubicin Anticancer Drug Monitoring by ds-DNA-Based Electrochemical Biosensor in Clinical Samples [mdpi.com]

- 3. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA (Journal Article) | OSTI.GOV [osti.gov]

- 5. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. 1BNA: STRUCTURE OF A B-DNA DODECAMER. CONFORMATION AND DYNAMICS [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Nocardicyclin B: A Technical Guide to Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of Nocardicyclin B is limited. This guide provides a framework based on the characteristics of the broader class of anthracycline antibiotics and established methodologies for drug substance characterization. The experimental protocols and data presented herein are illustrative and should be adapted and validated for this compound specifically.

Introduction

This compound is an anthracycline antibiotic produced by Nocardia pseudobrasiliensis.[1] Like other anthracyclines, it is of interest for its potential biological activities. A thorough understanding of its solubility and stability is paramount for the design of preclinical and clinical studies, formulation development, and ensuring product quality and efficacy. This technical guide outlines the key considerations and experimental approaches for characterizing the solubility and stability of this compound.

Solubility Profile

Predicted Solubility Characteristics

Based on the general properties of anthracyclines, this compound is expected to exhibit:

-

Poor aqueous solubility: Anthracycline aglycones are generally hydrophobic.

-

pH-dependent solubility: The presence of an aminosugar moiety suggests that the solubility of this compound will be higher at acidic pH due to the protonation of the amino group.

-

Solubility in organic solvents: It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols to varying extents.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, DMSO, and polyethylene glycol 400).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation: Express the solubility in units of mg/mL or µg/mL.

Illustrative Solubility Data Table

The following table provides a template for presenting the solubility data for this compound. The values are hypothetical and should be replaced with experimentally determined data.

| Solvent System | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Purified Water | 25 | < 0.1 |

| Phosphate Buffer (pH 3.0) | 25 | 1.5 |

| Phosphate Buffer (pH 7.4) | 25 | 0.2 |

| Methanol | 25 | 5.0 |

| Ethanol | 25 | 2.5 |

| Acetonitrile | 25 | 1.0 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Polyethylene Glycol 400 (PEG 400) | 25 | 25.0 |

Stability Profile

Assessing the stability of this compound is crucial to identify potential degradation pathways, determine appropriate storage conditions, and establish a shelf-life for the drug substance and its formulated products.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[2][3] These studies are essential for developing and validating stability-indicating analytical methods.

General Protocol for Forced Degradation:

The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[4]

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 50-70 °C). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M to 1 M NaOH at room temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Expose a solution of this compound to 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance and a solution to elevated temperatures (e.g., 70-80 °C).

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies on this compound.

Stability-Indicating Method

A validated stability-indicating analytical method is required to separate and quantify this compound from its degradation products and any process-related impurities. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common technique for this purpose.

Illustrative HPLC Method Parameters:

-

Column: C18, e.g., 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate, pH 3.85) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a suitable wavelength (to be determined by UV scan of this compound).

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Development of the HPLC Method:

Caption: Logical workflow for the development of a stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

Formal stability studies under ICH-recommended conditions are necessary to establish the retest period for the drug substance and the shelf-life for the drug product.

Illustrative Stability Study Conditions and Data Table:

| Storage Condition | Time Points (Months) | Hypothetical Purity (%) | Observations |

| 25 °C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 | 99.8 | No change in appearance |

| 40 °C / 75% RH | 0, 1, 2, 3, 6 | 98.5 (at 6 months) | Slight color change |

| 5 °C | 0, 3, 6, 9, 12, 18, 24, 36 | 99.9 | No change |

Potential Degradation Pathways

While the specific degradation pathways of this compound are unknown, anthracyclines can undergo several degradation reactions:

-

Hydrolysis of the glycosidic bond: This is a common degradation pathway for anthracyclines, leading to the formation of the aglycone and the aminosugar. This is often acid-catalyzed.

-

Epimerization: Changes in stereochemistry can occur under certain conditions.

-

Oxidation: The hydroquinone moiety of the anthracycline structure can be susceptible to oxidation.

-

Photodegradation: Exposure to light can lead to complex degradation pathways.

Illustrative Degradation Pathway Diagram:

Caption: Potential degradation pathways for this compound.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a therapeutic agent. This guide provides a roadmap for the systematic characterization of these critical properties. While specific data for this compound is not yet in the public domain, the methodologies and principles outlined here, drawn from the broader knowledge of anthracycline chemistry and regulatory guidelines, offer a robust framework for researchers, scientists, and drug development professionals. All experimental protocols and analytical methods must be specifically developed and validated for this compound.

References

- 1. Nocardicyclins A and B: new anthracycline antibiotics produced by Nocardia pseudobrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

Methodological & Application

Application Notes and Protocols: Nocardicyclin B Cytotoxicity Assay in L1210 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclins are a class of anthracycline antibiotics.[1] Nocardicyclin A has demonstrated cytotoxic activity against L1210 and P388 leukemia cells.[1] This document provides a detailed protocol for assessing the cytotoxicity of Nocardicyclin B in the L1210 murine lymphocytic leukemia cell line. L1210 cells are a widely utilized model in cancer research due to their aggressive growth and high proliferative capacity, making them suitable for screening potential chemotherapeutic agents.[2] The protocol described herein is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantifiable measure of cell viability.[3]

Data Presentation

The cytotoxic effect of this compound on L1210 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of cell growth or viability. The results of a cytotoxicity assay with this compound can be summarized in the following table:

| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 100 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| IC50 (µM) |

Experimental Protocols

L1210 Cell Culture

L1210 cells are grown in suspension culture.[4][5]

-

Culture Medium:

-

Culture Conditions:

-

Subculturing:

This compound Cytotoxicity Assay using MTT

This protocol is adapted from standard MTT assay procedures.[3][7][8][9]

-

Materials:

-

L1210 cells

-

Complete culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding:

-

Count viable L1210 cells using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into the wells of a 96-well plate.

-

Include wells with medium only to serve as a blank for absorbance readings.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution.

-

After allowing the cells to settle for a few hours, add 100 µL of the this compound dilutions to the respective wells.

-

For the vehicle control wells, add medium containing the same concentration of the solvent used to dissolve this compound.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[8]

-

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

-

Data Analysis:

-

Blank Correction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.

-

Calculate Percentage Viability:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Determine IC50:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to determine the IC50 value.

-

-

Visualizations

Experimental Workflow

References

- 1. Nocardicyclins A and B: new anthracycline antibiotics produced by Nocardia pseudobrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthracycline - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Killer Cell-Mediated Cytotoxicity Shapes the Clonal Evolution of B-cell Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Nocardicyclin B against Mycobacterium species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin B, an anthracycline antibiotic isolated from Nocardia pseudobrasiliensis, has demonstrated activity against Gram-positive bacteria, including Mycobacterium species. The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its potential as an anti-mycobacterial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions. This document provides a detailed protocol for determining the MIC of this compound against Mycobacterium species using the broth microdilution method, a widely accepted and recommended technique. This method is adaptable for both slow-growing species, such as Mycobacterium tuberculosis, and rapid-growing species, like Mycobacterium smegmatis, which is often used as a safer surrogate in initial screening.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that inhibits this growth. To enhance the objectivity of endpoint determination, a growth indicator, such as resazurin, can be employed. Resazurin is a blue, non-fluorescent, and cell-permeable dye that is reduced by metabolically active cells to the pink, fluorescent resorufin. This colorimetric change provides a clear visual endpoint for determining the MIC. This adaptation is often referred to as the Resazurin Microtiter Assay (REMA).

Data Presentation

As no specific MIC values for this compound against Mycobacterium species are readily available in the reviewed literature, the following table is provided as a template for researchers to present their experimentally determined data.

| Mycobacterium species | Strain | This compound MIC (µg/mL) | This compound MIC (µM) | Control Antibiotic MIC (µg/mL) | Control Antibiotic |

| M. tuberculosis | H37Rv | Isoniazid | |||

| M. smegmatis | mc²155 | Rifampicin | |||

| M. avium | [Specify] | Clarithromycin | |||

| [Other Species] | [Specify] | [Specify] |

Experimental Protocols

Materials and Reagents

-

Mycobacterial Strains: e.g., Mycobacterium tuberculosis H37Rv (ATCC 27294), Mycobacterium smegmatis mc²155 (ATCC 700084).

-

Culture Media:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase).

-

For M. smegmatis, supplementation with 0.05% (v/v) Tween 80 is recommended to reduce clumping.

-

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be non-inhibitory to mycobacterial growth (typically ≤1%).

-

Control Antibiotics: Isoniazid, Rifampicin, or other appropriate controls.

-

Resazurin Sodium Salt: 0.02% (w/v) solution in sterile distilled water, filter-sterilized.

-

Sterile 96-well microtiter plates (U-bottom or flat-bottom): Clear plates for visual reading, black plates for fluorescence reading.

-

Sterile water or PBS.

-

Incubator: 37°C, humidified.

-

Biosafety Cabinet (Class II or higher): Required for handling pathogenic mycobacteria.

-

Spectrophotometer or McFarland standards: For inoculum standardization.

Protocol 1: Broth Microdilution MIC Assay

1. Preparation of this compound Dilutions:

a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. In a sterile 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells except the first column. c. In the first column, add 200 µL of the working solution of this compound (at twice the highest desired final concentration). d. Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. e. The 11th column will serve as the growth control (no drug), and the 12th column as the sterility control (no bacteria).

2. Inoculum Preparation:

a. Grow mycobacteria in supplemented 7H9 broth to mid-log phase. b. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for M. tuberculosis). This can be done using a spectrophotometer or by visual comparison. c. Dilute the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

3. Inoculation and Incubation:

a. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. b. Add 100 µL of sterile broth to the sterility control wells (column 12). c. Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation. d. Incubate the plate at 37°C. Incubation times will vary depending on the species:

- M. smegmatis: 2-3 days.

- M. tuberculosis: 7-14 days.

4. MIC Determination:

a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that shows no visible growth.

Protocol 2: Resazurin Microtiter Assay (REMA)

This protocol follows steps 1-3 of the Broth Microdilution Assay, with an additional step for colorimetric endpoint determination.

4. Addition of Resazurin and Final Incubation:

a. After the initial incubation period (M. tuberculosis: day 7; M. smegmatis: day 2), add 30 µL of the 0.02% resazurin solution to each well. b. Re-incubate the plate at 37°C for an additional 18-24 hours for M. tuberculosis or 4-6 hours for M. smegmatis.

5. MIC Determination (REMA):

a. Observe the color change in the wells. b. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. c. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[1][2].

Important Considerations:

-

Solvent Effects: Always include a control well with the highest concentration of the solvent used to dissolve this compound to ensure it does not inhibit mycobacterial growth.

-

Compound Stability: Due to the long incubation times required for slow-growing mycobacteria, it is crucial to consider the stability of this compound in the culture medium at 37°C. Instability can lead to an overestimation of the MIC. Stability can be assessed by incubating the compound in the medium for the duration of the assay and then testing its activity.

-

Safety: All work with pathogenic Mycobacterium species must be performed in a certified biosafety level 3 (BSL-3) laboratory.

Visualizations

References

Application Notes and Protocols for High-Throughput Screening Using Nocardicyclin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicyclin B is an anthracycline antibiotic with demonstrated cytotoxic activities.[1] This class of compounds is of significant interest in oncology research due to their potential as anti-cancer agents. High-throughput screening (HTS) assays provide a robust platform for the rapid evaluation of large compound libraries to identify molecules that can modulate the biological activity of substances like this compound.[2][3] These screens are pivotal in early-stage drug discovery for identifying potential therapeutic candidates.[2]

This document provides detailed application notes and protocols for utilizing this compound in a high-throughput screening assay designed to identify compounds that can reverse its cytotoxic effects. This could lead to the discovery of novel drug candidates or tool compounds to further elucidate the mechanism of action of this compound.

Hypothetical Mechanism of Action of this compound

As an anthracycline, this compound is hypothesized to exert its cytotoxic effects through the inhibition of Topoisomerase II. This inhibition leads to DNA double-strand breaks, triggering a DNA damage response. Consequently, cell cycle checkpoints are activated, leading to cell cycle arrest, and ultimately, apoptosis.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

High-Throughput Screening Assay for this compound Modulators

The primary objective of this HTS assay is to identify small molecule compounds that can rescue cells from the cytotoxic effects of this compound. A cell-based viability assay is a common and effective method for this purpose.[4][5] The principle of this assay is to treat a selected cell line with a pre-determined concentration of this compound that induces significant but not complete cell death. The cells are then co-treated with compounds from a screening library. Compounds that restore cell viability are identified as "hits".

Experimental Workflow Diagram

Caption: High-throughput screening experimental workflow.

Experimental Protocols

Materials and Reagents

-

Cell Line: A human cancer cell line sensitive to anthracyclines (e.g., HeLa, Jurkat, or a leukemia cell line like L1210 or P388[1]).

-

This compound: Stock solution in DMSO.

-

Compound Library: Small molecule library dissolved in DMSO.

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: For adherent cells.

-

384-well white, clear-bottom assay plates.

-

Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Automated liquid handling systems.

-

Microplate reader with luminescence detection capabilities.

Protocol 1: Determination of Optimal this compound Concentration (IC80)

-

Cell Seeding: Seed cells in a 384-well plate at a pre-determined optimal density and incubate for 24 hours.

-

Serial Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium.

-

Treatment: Add the diluted this compound to the cells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Viability Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 and IC80 values (the concentration that inhibits 80% of cell viability). The IC80 concentration will be used for the HTS.

Protocol 2: High-Throughput Screening

-

Cell Seeding: Using an automated liquid handler, seed the chosen cell line into 384-well plates at the optimized density. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Pinning: Transfer compounds from the source library plates to the assay plates using an automated pin tool or acoustic dispenser to a final concentration (e.g., 10 µM).

-

This compound Addition: Add this compound to all wells (except for the negative control wells) to the predetermined IC80 concentration.

-

Controls:

-

Negative Control: Cells treated with DMSO vehicle only.

-

Positive Control: Cells treated with this compound and DMSO vehicle.

-

-

Incubation: Incubate the assay plates for 48 hours at 37°C and 5% CO2.

-

Cell Viability Measurement:

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a microplate reader.

Data Presentation and Analysis

The raw data from the plate reader is normalized to the controls. The percentage of viability is calculated for each well treated with a library compound.

Formula for % Viability: % Viability = [(Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)] * 100

A "hit" is defined as a compound that results in a statistically significant increase in cell viability compared to the positive control. A common threshold for hit selection is a Z-score > 2 or 3.

Hypothetical Screening Data

| Compound ID | This compound (IC80) | % Viability | Z-Score | Hit Status |

| Control- | - | 100.0 | N/A | N/A |

| Control+ | + | 20.0 | N/A | N/A |

| Cmpd-001 | + | 22.5 | 0.31 | No |

| Cmpd-002 | + | 85.3 | 3.15 | Yes |

| Cmpd-003 | + | 18.9 | -0.14 | No |

| Cmpd-004 | + | 92.1 | 3.51 | Yes |

| Cmpd-005 | + | 25.1 | 0.64 | No |

Conclusion

The provided application notes and protocols outline a comprehensive strategy for utilizing this compound in a high-throughput screening campaign. By employing a robust cell-based viability assay, researchers can efficiently screen large compound libraries to identify novel modulators of this compound's cytotoxic activity. The identified hits can then be further validated and characterized to understand their mechanism of action and to assess their therapeutic potential. It is crucial to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line and laboratory setup to ensure reliable and reproducible results.[2]

References

- 1. Nocardicyclins A and B: new anthracycline antibiotics produced by Nocardia pseudobrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. marinbio.com [marinbio.com]

- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

Nocardicyclin B: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro investigation of Nocardicyclin B, a member of the anthracycline class of antibiotics. The protocols detailed below are designed to assess its cytotoxic effects, elucidate its mechanism of action, and identify its impact on key cellular processes such as apoptosis and cell cycle progression.

Introduction

This compound is an anthracycline antibiotic with demonstrated activity against Gram-positive bacteria and cytotoxic effects against certain cancer cell lines. As with other anthracyclines, its mode of action is believed to involve the disruption of DNA synthesis and function, leading to cell death. These protocols provide a framework for the systematic in vitro evaluation of this compound's biological activities.

Proposed Signaling Pathway for this compound

Based on the known mechanisms of anthracycline antibiotics, this compound is hypothesized to induce cytotoxicity through a multi-faceted approach involving DNA damage, induction of oxidative stress, and cell cycle arrest, ultimately leading to apoptosis.

Application Notes and Protocols for Nocardicyclin B Administration in Preclinical Animal Models

Disclaimer: As of late 2025, publicly available literature detailing the administration of Nocardicyclin B in preclinical animal models is exceptionally scarce. The foundational 1997 paper describes its isolation and in vitro activity, but subsequent in vivo studies appear to be unpublished.[1][2][3] Therefore, the following application notes and protocols are based on the well-established methodologies for the broader class of anthracycline antibiotics, to which this compound belongs.[4][5] These protocols should be considered as a starting point for study design and adapted based on preliminary dose-finding and toxicity studies specific to this compound.

Presumed Mechanism of Action

This compound is an anthracycline antibiotic.[2] The cytotoxic effects of anthracyclines are generally attributed to a combination of three primary mechanisms:

-

Topoisomerase II Inhibition: Anthracyclines act as topoisomerase II "poisons." They stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[6][7][8] This leads to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.[6][9]

-

DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between DNA base pairs.[7][10] This intercalation disrupts DNA replication and transcription, contributing to its cytotoxic effects.[7][11]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the formation of superoxide radicals and hydrogen peroxide.[7][10][12] This process is often catalyzed by iron and results in oxidative stress, causing damage to DNA, proteins, and lipids, ultimately inducing apoptosis and contributing to cardiotoxicity.[5][12][13]

Signaling Pathways

The downstream effects of anthracycline action involve multiple signaling pathways, primarily those related to DNA damage response and oxidative stress.

Quantitative Data Summary

No in vivo quantitative data for this compound has been published. The original isolation paper provides the following in vitro data.

| Compound | Target | Assay | Activity |

| Nocardicyclin A | L1210 Leukemia Cells | Cytotoxicity | IC₅₀: 0.02 µg/ml |

| P388 Leukemia Cells | Cytotoxicity | IC₅₀: 0.02 µg/ml | |

| Nocardicyclin A & B | Gram-positive bacteria | Antimicrobial | Active |

| Gram-negative bacteria | Antimicrobial | Inactive | |

| Table 1: In vitro activity of Nocardicyclins. Data from Tanaka et al., 1997.[2] |

For the purpose of preclinical study design, dosages of a commonly used anthracycline, Doxorubicin, in mice are provided as a reference.

| Animal Model | Tumor Model | Doxorubicin Dosage | Administration Route | Reference |

| Nude Mice | PC3 Prostate Xenograft | 2, 4, 8 mg/kg (single dose) | Intraperitoneal (i.p.) | [14] |

| SCID Mice | AML Xenograft | 3 mg/kg | Intraperitoneal (i.p.) | [15] |

| C57BL/6J Mice | Cardiotoxicity Study | 6 mg/kg/week for 4 weeks | Intraperitoneal (i.p.) | [16] |

| NSG Mice | ATC Xenograft | 0.75 mg/kg | Intravenous (i.v.) | [17] |

| Table 2: Example Doxorubicin dosages in preclinical mouse models. |

Experimental Protocols

The following are generalized protocols for evaluating a novel anthracycline in a preclinical setting. Note: A maximum tolerated dose (MTD) study must be performed for this compound before initiating efficacy studies.

Protocol 3.1: Murine Xenograft Tumor Model

This protocol outlines a typical efficacy study using a human tumor xenograft model in immunodeficient mice.

1. Cell Culture and Animal Implantation:

- Culture a relevant human cancer cell line (e.g., P388 leukemia, as Nocardicyclin A showed activity[2]) under standard conditions.

- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.

- Subcutaneously inject 1-5 x 10⁶ cells into the flank of 6-8 week old immunodeficient mice (e.g., Athymic Nude, SCID).

- Monitor animals for tumor growth.

2. Animal Randomization and Treatment:

- When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=5-10 per group).

- Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., saline, 5% dextrose solution[18]) on the same schedule as the treatment group.

- This compound Group(s): Administer this compound at one or more doses based on a prior MTD study. Administration can be intravenous (i.v.) via the tail vein or intraperitoneal (i.p.).[14][17] A common schedule is once weekly for 3-4 weeks.

- (Optional) Positive Control Group: Administer a standard-of-care anthracycline like Doxorubicin (e.g., 4 mg/kg, i.p., weekly).

3. Monitoring and Endpoints:

- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (width² x length)/2).

- Record animal body weight at each measurement as an indicator of toxicity.

- Monitor for clinical signs of distress (e.g., lethargy, ruffled fur, anorexia).

- The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant morbidity or weight loss (>20%).

- At the end of the study, collect tumors and vital organs for histological or molecular analysis.

Protocol 3.2: Cardiotoxicity Assessment

Given the known cardiotoxicity of anthracyclines, a preliminary assessment of cardiac effects is crucial.[19][20][21]

1. Treatment Administration:

- Use a relevant rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

- Administer this compound using a chronic dosing schedule (e.g., once weekly for 4-6 weeks) at a therapeutically relevant dose.

- Include a vehicle control group and a Doxorubicin group as a positive control for cardiotoxicity.

2. Cardiac Function Monitoring:

- Perform serial echocardiography (e.g., at baseline and end of study) to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

- At the study endpoint, collect blood for cardiac biomarker analysis (e.g., Troponin I/T, Brain Natriuretic Peptide).

3. Histopathological Analysis:

- Harvest hearts and fix in 10% neutral buffered formalin.

- Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome.

- A pathologist should examine the sections for signs of cardiomyopathy, such as myocyte vacuolization, myofibrillar loss, and fibrosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Nocardicyclins A and B: new anthracycline antibiotics produced by Nocardia pseudobrasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Models of preclinical studies of anthracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anthracycline - Wikipedia [en.wikipedia.org]

- 8. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. erc.bioscientifica.com [erc.bioscientifica.com]

- 18. pfizermedical.com [pfizermedical.com]

- 19. Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preclinical assessment of anthracycline cardiotoxicity in laboratory animals: predictiveness and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Nocardicyclin B: A Novel Tool for Interrogating DNA Repair Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicyclin B is a potent small molecule that has emerged as a valuable tool for studying the intricate processes of DNA replication and repair. By selectively targeting key proteins involved in these pathways, this compound induces replication stress and inhibits DNA repair, making it an ideal compound for investigating cellular responses to DNA damage and for exploring novel therapeutic strategies in oncology. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying DNA repair.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of DNA repair pathways. Deficiencies in these pathways can lead to genomic instability and are a hallmark of cancer. Consequently, targeting DNA repair mechanisms has become a promising strategy in cancer therapy. This compound has been identified as an inhibitor of crucial components of DNA replication and repair, offering a unique opportunity to probe these pathways in a controlled manner.

Mechanism of Action

This compound exerts its effects by downregulating the expression of a suite of genes essential for DNA replication, cell cycle progression, and the DNA damage surveillance pathway. Notably, it significantly reduces the levels of key proteins involved in homologous recombination (HR), a major DNA double-strand break repair pathway.

Key molecular targets of this compound include:

-

Replication Machinery: Chromatin licensing and DNA replication factor 1 (CDT1), cell division cycle 6 (CDC6), and the mini-chromosome maintenance (MCM) complex (MCM2,3,4,5,6,7).

-

DNA Synthesis: Ribonucleotide reductase catalytic subunits M1 and M2 (RRM1/RRM2) and DNA polymerase epsilon (POLE2,3).

-

Homologous Recombination: RAD51 and DNA Ligase I (LIG1).

By inhibiting these targets, this compound leads to replication fork stalling, the accumulation of DNA double-strand breaks, and a compromised ability of cancer cells to repair this damage, ultimately leading to cell death.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various cancer cell lines as reported in the literature.

| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |

| MDA-MB-231 | Cell Viability | 5 | ~50% reduction in cell viability after 72h | [1] |

| MDA-MB-231 | DNA Fiber Assay | 5 | Significant reduction in DNA replication tract length | [1] |

| MDA-MB-231 | Homologous Recombination | 5 | Significant decrease in GFP-positive cells in I-SceI-based assay | [1] |

| HCC1937 | DNA Fiber Assay | 5 | More pronounced effect on fork stalling and termination compared to MDA-MB-231 | [1] |

| MCF7 | Immunofluorescence | 5, 10 | Significantly increased numbers of 53BP1 foci, indicating DNA damage | [1] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

Caption: this compound inhibits key proteins in DNA replication and homologous recombination, leading to increased DNA damage and cell death.

Experimental Workflow: DNA Fiber Assay

Caption: A stepwise workflow for assessing DNA replication dynamics using the DNA fiber assay with this compound treatment.

Experimental Workflow: Homologous Recombination (HR) Assay

Caption: Workflow for quantifying homologous recombination efficiency using a DR-GFP reporter assay following this compound treatment.

Detailed Experimental Protocols

Protocol 1: DNA Fiber Assay for Assessing Replication Fork Dynamics

This protocol is adapted from standard procedures and can be used to visualize and measure the effects of this compound on DNA replication at the single-molecule level.

Materials:

-

Cell culture medium

-

This compound

-

5-Iodo-2'-deoxyuridine (IdU)

-

5-Chloro-2'-deoxyuridine (CldU)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)

-

Spreading buffer (Lysis buffer with a higher concentration of SDS)

-

Microscope slides

-

Coverslips

-

Primary antibodies (anti-IdU, anti-CldU)

-

Fluorescently labeled secondary antibodies

-

Mounting medium with DAPI

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density on coverslips or in culture dishes and allow them to attach overnight.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

-

-

Pulse Labeling:

-

Aspirate the medium and add pre-warmed medium containing 25 µM IdU. Incubate for 20 minutes at 37°C.

-

Remove the IdU-containing medium, wash the cells with pre-warmed medium, and then add pre-warmed medium containing 250 µM CldU. Incubate for 20 minutes at 37°C.

-

-

Cell Lysis and DNA Spreading:

-

Wash the cells with PBS and harvest them.

-

Resuspend the cell pellet in a small volume of PBS.

-

Place a 2 µL drop of the cell suspension on a microscope slide.

-

Add 7 µL of lysis buffer to the cell drop and incubate for 2-5 minutes to lyse the cells and release the DNA.

-

Tilt the slide at a 15-30 degree angle to allow the DNA to spread down the slide.

-

-

Fixation and Denaturation:

-

Air dry the slides completely.

-

Fix the DNA fibers in a 3:1 methanol:acetic acid solution for 10 minutes.

-

Air dry the slides again.

-

Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature.

-

Wash the slides thoroughly with PBS.

-

-

Immunofluorescence:

-

Block the slides with 1-5% BSA in PBS for 1 hour.

-

Incubate with primary antibodies against IdU and CldU (e.g., mouse anti-BrdU for CldU and rat anti-BrdU for IdU) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the slides with PBS.

-

Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the slides with PBS.

-

-

Imaging and Analysis:

-

Mount the slides with a mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope.

-

Measure the length of the IdU (first label) and CldU (second label) tracts using image analysis software (e.g., ImageJ).

-

Calculate the replication fork speed (kb/min) and analyze the frequency of stalled and new origins.

-

Protocol 2: I-SceI-Based Homologous Recombination (HR) Assay

This protocol utilizes a cell line containing a DR-GFP reporter system to quantify the efficiency of HR-mediated DNA repair.

Materials:

-

U2OS-DR-GFP or similar reporter cell line

-

Cell culture medium

-

This compound

-

I-SceI expression plasmid (e.g., pCBASceI)

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the DR-GFP reporter cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Allow the cells to adhere overnight.

-

Treat the cells with the desired concentration of this compound or vehicle control.

-

-

Transfection:

-

After the desired treatment time with this compound, transfect the cells with the I-SceI expression plasmid according to the manufacturer's protocol for your chosen transfection reagent. This will induce a specific double-strand break in the DR-GFP reporter cassette.

-

-

Incubation:

-

Incubate the cells for 48-72 hours post-transfection to allow for DNA repair via HR and subsequent expression of the functional GFP protein.

-

-

Flow Cytometry:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and resuspend them in flow cytometry buffer (e.g., PBS with 1% BSA).

-

Analyze the percentage of GFP-positive cells using a flow cytometer.

-

-

Data Analysis:

-

The percentage of GFP-positive cells is directly proportional to the HR repair efficiency.

-

Compare the percentage of GFP-positive cells in this compound-treated samples to the vehicle-treated control to determine the effect of the compound on HR.

-

Conclusion

This compound is a powerful pharmacological tool for dissecting the molecular mechanisms of DNA replication and repair. Its ability to downregulate key components of these pathways provides a unique opportunity to study the consequences of replication stress and impaired DNA repair in a controlled experimental setting. The protocols and data presented here serve as a valuable resource for researchers and scientists in the fields of cancer biology, DNA repair, and drug development.

References

Application Notes and Protocols for Investigating Nocardicyclin B in Combination with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the potential synergistic or additive effects of Nocardicyclin B, an anthracycline antibiotic isolated from Nocardia pseudobrasiliensis, when used in combination with other antimicrobial agents. Due to the limited specific data on this compound combinations, this document presents a generalized yet detailed protocol based on established methodologies for antibiotic synergy testing. The provided data and pathways are illustrative examples to guide experimental design and interpretation.